molecular formula C19H17ClN2OS B2463071 3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile CAS No. 1797289-28-1

3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile

Cat. No.: B2463071
CAS No.: 1797289-28-1
M. Wt: 356.87
InChI Key: PVIHCOKVCHXGPK-UHFFFAOYSA-N
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Description

3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. The structure incorporates a benzonitrile moiety, a functional group prevalent in compounds with diverse biological activities. This specific molecular architecture, featuring a 1,4-thiazepane ring system coupled with a 2-chlorophenyl group, suggests potential for interaction with various biological targets. Researchers may investigate this compound as a potential kinase inhibitor, given that similar benzonitrile-containing structures have been explored for this purpose (see, for example, WO2017068412A1). Its core scaffold may also be relevant for studies in neuropharmacology or oncology research. The integration of the chlorophenyl group is a common strategy in drug design to modulate properties such as lipophilicity and target binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-24-18)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIHCOKVCHXGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiazepane ring can be formed through the reaction of a chlorophenyl-substituted amine with a suitable carbonyl compound, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis or flow chemistry could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile involves its interaction with specific molecular targets. The thiazepane ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

7-(2-Chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

  • Molecular Formula: C₁₈H₁₅ClF₃NOS
  • Molecular Weight : 385.83 g/mol
  • Key Differences : Replaces the benzonitrile group with a 2,3,4-trifluorobenzoyl moiety.
  • Biological Activity : Enhanced metabolic stability due to fluorine atoms, making it a candidate for antimicrobial applications .

N-(4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide

  • Molecular Formula : C₂₀H₂₀ClN₂O₂S
  • Molecular Weight : 403.9 g/mol
  • Key Differences : Incorporates an acetamide group instead of benzonitrile.

4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

  • Molecular Formula : C₁₉H₂₀N₂O₂S₂
  • Molecular Weight : 396.5 g/mol
  • Key Differences : Substitutes the chlorophenyl group with an o-tolyl group and introduces a sulfonyl linker.
  • Biological Activity : Sulfonyl groups enhance solubility and protein-binding affinity, relevant for kinase inhibition studies .

Functional Analogues

3-(7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

  • Molecular Formula: C₂₁H₁₈FNO₃S
  • Molecular Weight : 383.44 g/mol
  • Key Differences: Replaces chlorine with fluorine and adds a chromenone core.
  • Biological Activity: Chromenone enhances fluorescence properties, useful in cellular imaging and apoptosis studies .

4-(5-Bromofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane

  • Molecular Formula: C₁₆H₁₅BrClNO₂S
  • Molecular Weight : 400.72 g/mol
  • Key Differences : Bromofuran-carbonyl group replaces benzonitrile.

Q & A

Q. What are the recommended synthetic routes for 3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the thiazepane ring via cyclization of a thiol-containing precursor with a chlorophenyl group.
  • Step 2 : Introduction of the benzoyl group through acylation or coupling reactions.
  • Step 3 : Final functionalization with the benzonitrile moiety.
    Optimization strategies include using catalysts (e.g., palladium for cross-coupling) and controlling reaction parameters (e.g., temperature: 80–100°C, inert atmosphere). Yield improvements are achieved via HPLC purification and spectroscopic validation (NMR, MS) .

Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
  • X-ray Crystallography : Resolves crystal structure and bond angles (if crystalline derivatives are available) .
  • HPLC : Purity assessment (>95% recommended for biological assays).

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Apoptosis Induction : Flow cytometry for Annexin V/PI staining .
  • Target Identification : Kinase profiling or thermal shift assays to identify potential enzyme targets (e.g., kinases involved in signaling pathways).

Advanced Research Questions

Q. How can computational modeling predict binding affinities and target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs). Parameters include exhaustiveness = 32, grid box centered on active sites .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, benzonitrile) and compare docking scores to optimize affinity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Replicate Assays : Use standardized protocols (e.g., identical cell lines, serum-free conditions).
  • Purity Verification : Re-analyze compound purity via HPLC and NMR.
  • Orthogonal Assays : Confirm apoptosis via caspase-3 activation assays if initial results rely solely on MTT .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations.
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
  • Blood-Brain Barrier (BBB) Permeability : Predict via PAMPA-BBB assay or computational models like SwissADME .

Q. What approaches are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Modify the chlorophenyl group (e.g., replace with fluorophenyl) or benzonitrile (e.g., replace with carboxylate).
  • Biological Testing : Compare IC50_{50} values across analogs to identify critical substituents.
  • 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic interactions .

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